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molecular formula C21H22O4 B8505953 Pentyl 4-oxo-4-(4-phenoxyphenyl)but-2-enoate CAS No. 88113-10-4

Pentyl 4-oxo-4-(4-phenoxyphenyl)but-2-enoate

Cat. No. B8505953
M. Wt: 338.4 g/mol
InChI Key: LYJADBKKZXIYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04472316

Procedure details

The procedure in Example 14(1) was followed, except that 6.80 g of pentyl 3-(4-phenoxybenzoyl)propionate were used in place of isopropyl 3-(4-phenoxybenzoyl)propionate, to give 6.39 g of pentyl 3-(4-phenoxybenzoyl)acrylate in the form of an oil.
Name
pentyl 3-(4-phenoxybenzoyl)propionate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
isopropyl 3-(4-phenoxybenzoyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:25]=[CH:24][C:11]([C:12]([CH2:14][CH2:15][C:16]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:17])=[O:13])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O(C1C=CC(C(CCC(OC(C)C)=O)=O)=CC=1)C1C=CC=CC=1>>[O:1]([C:8]1[CH:25]=[CH:24][C:11]([C:12]([CH:14]=[CH:15][C:16]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:17])=[O:13])=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
pentyl 3-(4-phenoxybenzoyl)propionate
Quantity
6.8 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)CCC(=O)OCCCCC)C=C1
Step Two
Name
isopropyl 3-(4-phenoxybenzoyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)CCC(=O)OC(C)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)C=CC(=O)OCCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.39 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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